N-(6-chloropyridin-2-yl)-3-methylbenzamide
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Overview
Description
N-(6-chloropyridin-2-yl)-3-methylbenzamide: is an organic compound that features a chloropyridine ring attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloropyridin-2-yl)-3-methylbenzamide typically involves the reaction of 6-chloropyridine-2-amine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(6-chloropyridin-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Reduction Reactions: Formation of amine or alcohol derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Scientific Research Applications
Chemistry: N-(6-chloropyridin-2-yl)-3-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be used in the design and synthesis of new drugs targeting specific biological pathways.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the development of new therapeutic agents for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of N-(6-chloropyridin-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
N-(pyridin-2-yl)benzamide: Similar structure but lacks the chlorine atom on the pyridine ring.
N-(6-chloropyridin-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(6-chloropyridin-2-yl)-3-nitrobenzamide: Similar structure but with a nitro group on the benzamide ring.
Uniqueness: N-(6-chloropyridin-2-yl)-3-methylbenzamide is unique due to the presence of both the chloropyridine and methylbenzamide moieties. This combination imparts specific chemical and physical properties that can be exploited in various applications. The chlorine atom on the pyridine ring enhances the compound’s reactivity, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(6-chloropyridin-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-2-5-10(8-9)13(17)16-12-7-3-6-11(14)15-12/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMXKBRILBWUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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